(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol
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Overview
Description
(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol is a complex chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of (4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA topoisomerase I and II, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol has been reported to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of several fungal and bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using (4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol in lab experiments include its potential anticancer, antifungal, and antibacterial activities. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
For research on (4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol include investigating its potential applications as a therapeutic agent for cancer, fungal, and bacterial infections. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method for potential clinical use.
Synthesis Methods
The synthesis of (4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol involves several steps. The initial step involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with allyl bromide in the presence of potassium carbonate to form 5-allylthio-1,3,4-oxadiazole-2-thiol. The subsequent step involves the reaction of 5-allylthio-1,3,4-oxadiazole-2-thiol with 4-bromo-1,2,4-triazole in the presence of copper powder to form 4-allyl-5-(5-allylthio-1,3,4-oxadiazol-2-yl)-1,2,4-triazole. The final step involves the reaction of 4-allyl-5-(5-allylthio-1,3,4-oxadiazol-2-yl)-1,2,4-triazole with benzaldehyde in the presence of sodium borohydride to form (4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol.
Scientific Research Applications
(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol has potential applications in scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been reported to exhibit anti-inflammatory and analgesic activities.
properties
Product Name |
(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol |
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Molecular Formula |
C21H19N5O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
phenyl-[5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methanol |
InChI |
InChI=1S/C21H19N5O2S/c1-2-13-26-19(18(27)15-9-5-3-6-10-15)23-25-21(26)29-14-17-22-24-20(28-17)16-11-7-4-8-12-16/h2-12,18,27H,1,13-14H2 |
InChI Key |
JTFXQIYULLMLBX-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NN=C(O2)C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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